molecular formula C5H6ClFO B14902076 2-Chloro-1-((1S,2S)-2-fluorocyclopropyl)ethanone

2-Chloro-1-((1S,2S)-2-fluorocyclopropyl)ethanone

Cat. No.: B14902076
M. Wt: 136.55 g/mol
InChI Key: NMMRTNVBZMZWLU-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-((1S,2S)-2-fluorocyclopropyl)ethanone is an organic compound with a unique structure that includes a cyclopropyl ring substituted with chlorine and fluorine atoms

Preparation Methods

The synthesis of 2-Chloro-1-((1S,2S)-2-fluorocyclopropyl)ethanone typically involves the reaction of cyclopropyl derivatives with chlorinating and fluorinating agents. One common method includes the reaction of cyclopropylcarbinol with thionyl chloride to introduce the chlorine atom, followed by fluorination using diethylaminosulfur trifluoride (DAST) to obtain the desired fluorocyclopropyl derivative. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Chemical Reactions Analysis

2-Chloro-1-((1S,2S)-2-fluorocyclopropyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to alcohols under appropriate conditions.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-1-((1S,2S)-2-fluorocyclopropyl)ethanone has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for the development of new drugs, especially those targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand the interactions of cyclopropyl-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 2-Chloro-1-((1S,2S)-2-fluorocyclopropyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity, while the cyclopropyl ring can influence the overall conformation and stability of the molecule. These interactions can lead to the modulation of biological pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

2-Chloro-1-((1S,2S)-2-fluorocyclopropyl)ethanone can be compared with other cyclopropyl-containing compounds such as:

    2-Chloro-1-(3,4-difluorophenyl)ethanone: Similar in structure but with a phenyl ring instead of a cyclopropyl ring.

    2-Chloro-1,1,2-trifluoro-1-methoxyethane: Contains multiple fluorine atoms and a methoxy group, offering different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms on the cyclopropyl ring, which can significantly influence its chemical and biological properties.

Properties

Molecular Formula

C5H6ClFO

Molecular Weight

136.55 g/mol

IUPAC Name

2-chloro-1-[(1S,2S)-2-fluorocyclopropyl]ethanone

InChI

InChI=1S/C5H6ClFO/c6-2-5(8)3-1-4(3)7/h3-4H,1-2H2/t3-,4+/m1/s1

InChI Key

NMMRTNVBZMZWLU-DMTCNVIQSA-N

Isomeric SMILES

C1[C@H]([C@H]1F)C(=O)CCl

Canonical SMILES

C1C(C1F)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.